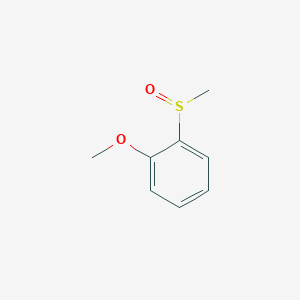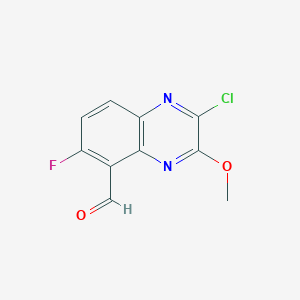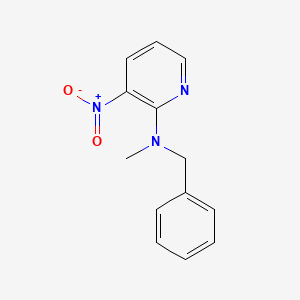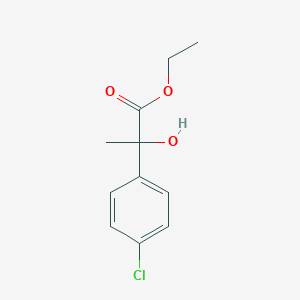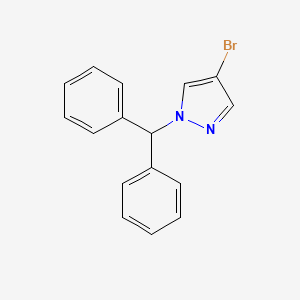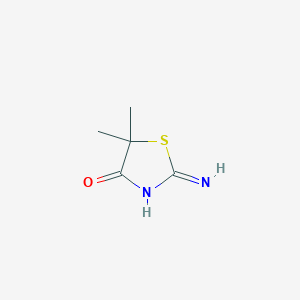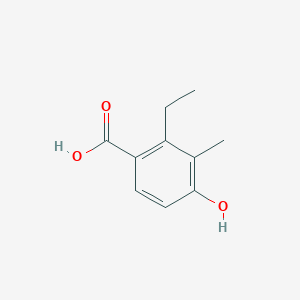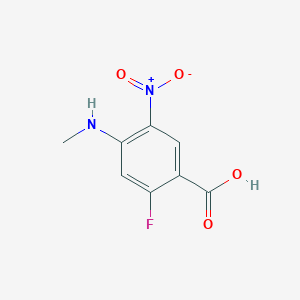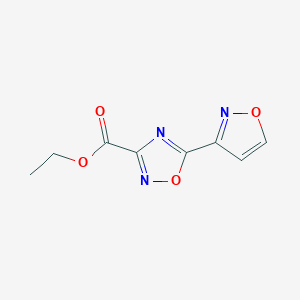
5-Pyridin-4-ylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyridin-4-ylpentanal: is an organic compound that features a pyridine ring attached to a pentanal chain. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both an aldehyde group and a pyridine ring makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-4-ylpentanal typically involves the reaction of 4-pyridylmagnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Pyridin-4-ylpentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-Pyridyl)-pentanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 5-(4-Pyridyl)-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-(4-Pyridyl)-pentanoic acid.
Reduction: 5-(4-Pyridyl)-pentanol.
Substitution: Various substituted pyridyl-pentanal derivatives.
Scientific Research Applications
Chemistry: 5-Pyridin-4-ylpentanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Medicine: The compound and its derivatives may have applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of diverse molecular structures with potential biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyridin-4-ylpentanal depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules through its aldehyde group and pyridine ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Pyridylmethanol: Similar to 5-Pyridin-4-ylpentanal but with a shorter carbon chain.
4-Pyridylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-Pyridylmethylamine: Features an amine group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a pyridine ring. This combination allows for a wide range of chemical reactions and applications. The longer carbon chain compared to similar compounds provides additional flexibility in molecular design and synthesis.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-pyridin-4-ylpentanal |
InChI |
InChI=1S/C10H13NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-9H,1-4H2 |
InChI Key |
HBQFWUDDJMMFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


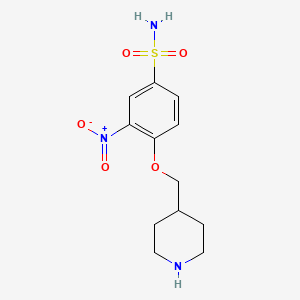

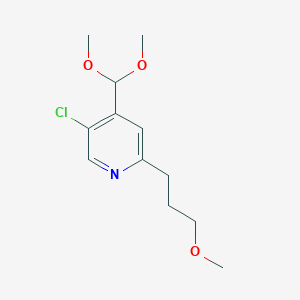
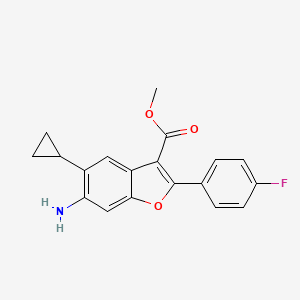
![5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8705803.png)
